molecular formula C19H18N2O3S B11710836 (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11710836
M. Wt: 354.4 g/mol
InChI Key: NWJVFXZSTXNMKC-GZTJUZNOSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a benzyl ether and an ethoxy group on the phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.

    Ethoxylation: The ethoxy group can be added via an etherification reaction using ethyl iodide and a phenol derivative.

    Final Assembly: The final step involves the condensation of the substituted phenyl ring with the thiazolidinone core under acidic or basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The benzyl ether and ethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and benzyl ether-substituted phenyl compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Some similar compounds include:

    Thiazolidin-4-one derivatives: These compounds have a similar core structure but may have different substituents on the phenyl ring.

    Benzyl ether-substituted phenyl compounds: These compounds share the benzyl ether group but may have different core structures or additional substituents.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the properties of (5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE for specific applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-2-amino-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H18N2O3S/c1-2-23-16-10-14(11-17-18(22)21-19(20)25-17)8-9-15(16)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,20,21,22)/b17-11+

InChI Key

NWJVFXZSTXNMKC-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=CC=C3

Origin of Product

United States

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